3-Chloro-5-fluoro-4-methoxyphenol
Overview
Description
3-Chloro-5-fluoro-4-methoxyphenol is a chemical compound belonging to the class of phenols. It has the IUPAC name 3-chloro-5-fluoro-4-methoxyphenol . The molecular formula is C7H6ClFO2 and the molecular weight is 176.57 g/mol.
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-4-methoxyphenol is 1S/C7H6ClFO2/c1-11-7-5 (8)2-4 (10)3-6 (7)9/h2-3,10H,1H3 .Scientific Research Applications
Synthesis and Chemical Reactions
3-Chloro-5-fluoro-4-methoxyphenol serves as a versatile intermediate in the synthesis of various compounds. It has been used in the synthesis of herbicide intermediates and pyrazole derivatives , highlighting its utility in organic synthesis and agricultural chemistry. For instance, a study detailed the synthesis of a pyrazole compound from 4-chloro-2-fluoroanisole, which is closely related to 3-chloro-5-fluoro-4-methoxyphenol, underlining the methodological steps involved in creating intermediates for herbicide production (Zhou Yu, 2002). Similarly, the synthesis of 4-fluoro-2-methoxyphenol analogs was explored for their enhanced inhibitory effects on leukocyte oxidant production, indicating the potential pharmaceutical applications of such derivatives (A. C. de Almeida et al., 2011).
Photophysical Properties
The compound and its derivatives have been investigated for their fluorescence quenching properties in various solvents, suggesting applications in chemical sensing and molecular probes. Research on boronic acid derivatives of methoxyphenols, including structures related to 3-chloro-5-fluoro-4-methoxyphenol, have demonstrated their potential in developing fluorescence-based sensors and studying the dynamics of photo-induced processes (H. S. Geethanjali et al., 2015).
Material Science and Copolymerization
In the field of materials science, derivatives of 3-chloro-5-fluoro-4-methoxyphenol have been used to synthesize novel copolymers with styrene, indicating its role in developing new polymeric materials. These copolymers exhibit unique properties suitable for various applications, ranging from coatings to electronic devices (Christopher R. Savittieri et al., 2022).
Enzymatic Synthesis for Photoconductive Materials
Innovative research has explored the enzymatic synthesis of poly(4-fluoro-2-methoxyphenol) as a photoconductive material, emphasizing the eco-friendly production processes of polymeric materials with potential applications in photoelectronic devices. This underscores the importance of sustainable methods in synthesizing compounds with significant industrial applications (Pedro Zaragoza-Gasca et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZALBLIAFCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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